6,7-Dihydro-5H-pyrimido[4,5-b][1,4]thiazin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dihydro-5H-pyrimido[4,5-b][1,4]thiazin-4-ol is a heterocyclic compound that belongs to the class of bicyclic systems This compound is characterized by its unique structure, which includes a fused pyrimidine and thiazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5H-pyrimido[4,5-b][1,4]thiazin-4-ol typically involves the condensation of 5-aminopyrimidine-4(3H)-thione with chloroacetic acid. This reaction proceeds under reflux conditions, resulting in the formation of the desired bicyclic compound . Another method involves the thermal condensation of 5-bromo-6-chloroisocytosine with diethyl N-{p-[(3-amino-2-mercaptopropyl)amino]benzoyl}glutamate, followed by alkaline hydrolysis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Dihydro-5H-pyrimido[4,5-b][1,4]thiazin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted analogs of the original compound.
Wissenschaftliche Forschungsanwendungen
6,7-Dihydro-5H-pyrimido[4,5-b][1,4]thiazin-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 6,7-Dihydro-5H-pyrimido[4,5-b][1,4]thiazin-4-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrimido[4,5-d]pyrimidines: These compounds have a similar bicyclic structure but differ in the arrangement of nitrogen atoms.
Pyridazines and Pyridazinones: These compounds contain a six-membered ring with two adjacent nitrogen atoms and exhibit a wide range of biological activities.
Uniqueness
6,7-Dihydro-5H-pyrimido[4,5-b][1,4]thiazin-4-ol is unique due to the presence of both nitrogen and sulfur atoms in its ring system, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C6H7N3OS |
---|---|
Molekulargewicht |
169.21 g/mol |
IUPAC-Name |
3,5,6,7-tetrahydropyrimido[4,5-b][1,4]thiazin-4-one |
InChI |
InChI=1S/C6H7N3OS/c10-5-4-6(9-3-8-5)11-2-1-7-4/h3,7H,1-2H2,(H,8,9,10) |
InChI-Schlüssel |
HLPIIJKIXASNPE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC2=C(N1)C(=O)NC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.